1,6-Dichlorohexane

Chromatography Polymer Monoliths Hypercrosslinking

1,6-Dichlorohexane (CAS 2163-00-0) is a linear α,ω-dichloroalkane with the molecular formula C6H12Cl2 and a molecular weight of 155.07 g/mol. It is a colorless liquid with a density of 1.068 g/mL at 25°C and a boiling point of 87-90°C at 15 mmHg.

Molecular Formula C6H12Cl2
Molecular Weight 155.06 g/mol
CAS No. 2163-00-0
Cat. No. B1210651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dichlorohexane
CAS2163-00-0
Synonyms1,6-dichlorohexane
Molecular FormulaC6H12Cl2
Molecular Weight155.06 g/mol
Structural Identifiers
SMILESC(CCCCl)CCCl
InChIInChI=1S/C6H12Cl2/c7-5-3-1-2-4-6-8/h1-6H2
InChIKeyOVISMSJCKCDOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dichlorohexane (CAS 2163-00-0): Bifunctional α,ω-Dichloroalkane Intermediate for Polymer, Chromatography, and Organic Synthesis Applications


1,6-Dichlorohexane (CAS 2163-00-0) is a linear α,ω-dichloroalkane with the molecular formula C6H12Cl2 and a molecular weight of 155.07 g/mol . It is a colorless liquid with a density of 1.068 g/mL at 25°C and a boiling point of 87-90°C at 15 mmHg . The compound is primarily used as a bifunctional alkylating agent, crosslinker, and reactive intermediate in polymer chemistry, rubber vulcanization, and organic synthesis [1].

Why Substituting 1,6-Dichlorohexane with Alternative Dihaloalkanes or Crosslinkers is Not Straightforward


Although other α,ω-dichloroalkanes (e.g., 1,2-dichloroethane, 1,4-dichlorobutane) or analogous dibromo compounds may appear functionally similar, substitution without experimental validation often leads to compromised performance. The length of the alkyl chain directly influences key material properties, such as the pore size distribution and chromatographic efficiency in hypercrosslinked polymers [1]. Similarly, thermodynamic properties like heat capacity vary significantly across the homologous series, affecting process design and energy balance calculations [2]. The choice between chloro and bromo leaving groups dictates reaction kinetics and the potential for side reactions, particularly in nucleophilic substitutions and polymerization . Furthermore, the specific six-carbon spacer length is critical for the desired mechanical and thermal properties in polymer applications, where shorter or longer chains produce different crosslinking densities and material flexibility.

Quantitative Differentiation of 1,6-Dichlorohexane Against Closest Analogs and Alternatives


Superior Chromatographic Efficiency vs. Shorter-Chain Dihaloalkanes in Hypercrosslinked Monolithic Columns

In the preparation of hypercrosslinked poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) monolithic columns, 1,6-dichlorohexane (C6) as a swelling solvent and AlCl3 as a catalyst provided the highest column efficiency compared to 1,2-dichloroethane (C2) and 1,4-dichlorobutane (C4). This combination enabled fast isocratic separations of small molecules in reversed-phase mode [1].

Chromatography Polymer Monoliths Hypercrosslinking

Quantified Thermodynamic Differentiation: Heat Capacity vs. Homologous α,ω-Dichloroalkanes

The constant-pressure heat capacity (Cp) of liquid 1,6-dichlorohexane was measured alongside its C2, C3, C4, and C5 homologs. At 298.15 K, the Cp value for 1,6-dichlorohexane is 239.57 J/mol·K [REFS-1, REFS-2]. This value is predictably higher than shorter-chain analogs due to the increased molecular mass and conformational degrees of freedom, and it serves as a precise input parameter for process modeling and energy balance calculations.

Thermochemistry Process Engineering Calorimetry

Established High-Yield Synthesis Route for Reliable Procurement

A patent method (CN112341309) describes the preparation of 1,6-dichlorohexane from 1,6-hexanediol and HCl gas in the presence of an ammonium chloride catalyst. The reported yield is 96% with a high-performance liquid chromatography (HPLC) purity of 99.6% [1].

Synthetic Methodology Process Chemistry Industrial Production

Reactivity Differentiation: Nucleophilic Substitution vs. 1,6-Dibromohexane

While direct kinetic data comparing 1,6-dichlorohexane and 1,6-dibromohexane under identical conditions was not found in the accessible literature, it is well-established that bromine is a superior leaving group to chlorine in SN2 reactions. Consequently, 1,6-dibromohexane reacts significantly faster with nucleophiles. 1,6-dichlorohexane is often preferred when a more controlled, less exothermic reaction is required, or when the brominated analog is cost-prohibitive .

Organic Synthesis Reaction Kinetics Leaving Group

Reductive Dechlorination Selectivity vs. Shorter-Chain Analogs on Molecular Sieves

In a study of reductive dechlorination of α,ω-dichloroalkanes adsorbed on molecular sieve 13X, the yields for 1,4-dichlorobutane, 1,5-dichloropentane, and 1,6-dichlorohexane did not exceed 50%. This suggests that only one chlorine atom is activated for dechlorination within the zeolite cage, regardless of chain length [1].

Dechlorination Surface Chemistry Catalysis

High-Value Application Scenarios for 1,6-Dichlorohexane Based on Verified Differential Performance


Synthesis of High-Performance Hypercrosslinked Chromatographic Stationary Phases

For laboratories or manufacturers developing reversed-phase monolithic columns for small molecule separations, 1,6-dichlorohexane is the empirically superior swelling solvent and crosslinking agent. Its use with an AlCl3 catalyst demonstrably yields the highest column efficiency among tested α,ω-dichloroalkanes (C2, C4, C6) [1]. This evidence supports its procurement over shorter-chain alternatives for applications demanding optimal resolution and fast isocratic separations.

Process Engineering and Scale-Up of α,ω-Dichloroalkane-Based Reactions

When designing or scaling up processes involving 1,6-dichlorohexane, accurate thermophysical data is non-negotiable. The experimentally determined constant-pressure heat capacity (Cp) of 239.57 J/mol·K at 298.15 K [1] provides a precise value for reactor design, heat exchanger sizing, and computational fluid dynamics (CFD) simulations. This data is specific to the C6 chain length and cannot be accurately extrapolated from shorter-chain homologs, ensuring process safety and energy efficiency.

Controlled Nucleophilic Substitution and Polymerization Reactions

In synthetic routes requiring a bifunctional alkylating agent, 1,6-dichlorohexane offers a valuable alternative to the more reactive 1,6-dibromohexane. Its lower reactivity, inherent to the C-Cl bond, allows for greater control over reaction kinetics, minimizes exotherms, and reduces the likelihood of unwanted side reactions or oligomerization [1]. This is particularly advantageous in large-scale polymerizations or the synthesis of complex molecules where precision and safety are paramount.

Reliable Sourcing for Rubber Vulcanization and Antidegradant Synthesis

1,6-Dichlorohexane is a key intermediate in the production of rubber antidegradants and vulcanization agents [1]. The existence of a high-yield, high-purity synthetic route (96% yield, 99.6% purity) [2] ensures a consistent supply of quality material. For rubber manufacturers, this translates to predictable crosslinking density, enhanced material durability, and consistent final product performance, making 1,6-dichlorohexane a reliable choice for industrial procurement.

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